Cohulupone - 1891-34-5

Cohulupone

Catalog Number: EVT-1212918
CAS Number: 1891-34-5
Molecular Formula: C19H26O4
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cohulupone belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. Cohulupone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cohulupone is primarily located in the membrane (predicted from logP). Outside of the human body, cohulupone can be found in alcoholic beverages. This makes cohulupone a potential biomarker for the consumption of this food product.
Source and Classification

Cohulupone is primarily sourced from the hops plant, Humulus lupulus, where it is formed during the oxidation of colupulone, a β-acid. The molecular weight of cohulupone is 318 g/mol, and it belongs to a class of compounds known as bitter acids, which are crucial for imparting bitterness and aroma to beer. Cohulupone, along with hulupone (its structural counterpart), represents a group of oxidation products that arise during the brewing process when α- and β-acids undergo various transformations including isomerization and oxidation .

Synthesis Analysis

Cohulupone can be synthesized through several methods, primarily involving the oxidation of β-acids. The synthesis typically starts with hop extracts rich in β-acids, which are subjected to oxidative conditions.

Methods of Synthesis

  1. Oxidation in Alkaline Conditions:
    • The β-acids are dissolved in an alkaline solution, where they undergo oxidation reactions that lead to the formation of cohulupone.
    • Parameters such as temperature and reaction time are critical; typically, reactions are conducted at elevated temperatures (around 60-80 °C) for several hours to ensure complete conversion .
  2. Supercritical Carbon Dioxide Extraction:
    • This method involves using supercritical carbon dioxide to extract hop resins, which contain β-acids. The extracted compounds can then be oxidized under controlled conditions to yield cohulupone.
    • This technique is noted for its efficiency and ability to maintain the integrity of sensitive compounds .
  3. Air Oxidation:
    • Exposing β-acids to air can also promote oxidation leading to cohulupone formation. This method is less controlled but can be effective in producing small quantities .
Molecular Structure Analysis

Cohulupone has a complex molecular structure characterized by a five-membered ring system that results from cyclization during its formation.

Structural Features

  • Molecular Formula: C20H30O5
  • Functional Groups: The molecule contains multiple hydroxyl groups and double bonds that contribute to its reactivity and stability.
  • Nuclear Magnetic Resonance (NMR) Analysis: NMR studies have shown distinct chemical shifts that confirm the presence of specific functional groups and structural features typical of oxidized hop acids .

The molecular structure can be represented as follows:

Cohulupone Structure C20H30O5\text{Cohulupone Structure C}_{20}\text{H}_{30}\text{O}_{5}
Chemical Reactions Analysis

Cohulupone participates in various chemical reactions, primarily as an oxidized product of colupulone.

Key Reactions

  1. Oxidation Reactions:
    • Cohulupone can undergo further oxidation leading to more complex derivatives or degradation products depending on environmental conditions (e.g., light, temperature).
  2. Isomerization:
    • Similar to other hop acids, cohulupone can undergo isomerization reactions under acidic or basic conditions, affecting its bitterness and sensory properties in brewing applications .
  3. Reactivity with Nucleophiles:
    • The presence of electrophilic centers in cohulupone allows it to react with nucleophiles, which can be exploited in synthetic organic chemistry for developing new compounds .
Mechanism of Action

The mechanism by which cohulupone exerts its effects—particularly in terms of bitterness—relies on its interaction with taste receptors.

Interaction with Taste Receptors

Physical and Chemical Properties Analysis

Cohulupone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Stability: Stability can vary; cohulupone is susceptible to degradation under prolonged exposure to light or heat.

Analytical Data

  • Ultraviolet-Visible Spectroscopy (UV-VIS): Maximum absorption typically occurs around 260 nm, indicative of its aromatic character.
  • High-Performance Liquid Chromatography (HPLC): Used for quantifying cohulupone in hop extracts; retention times vary based on solvent systems used .
Applications

Cohulupone has several applications primarily within the food industry and pharmaceuticals:

  1. Brewing Industry:
    • Utilized for its bittering properties, enhancing flavor profiles in various beer styles.
  2. Pharmaceuticals:
    • Potential use as an antioxidant or anti-inflammatory agent due to its chemical structure.
  3. Food Preservation:
    • Investigated for its ability to inhibit spoilage organisms due to its antimicrobial properties attributed to the presence of phenolic compounds .
Introduction to Cohulupone and Its Context in Humulus lupulus Research

Botanical and Taxonomic Classification of Humulus lupulus

Humulus lupulus L. belongs to the Cannabaceae family within the order Rosales, sharing phylogenetic proximity with Cannabis sativa. This dioecious perennial is characterized by twining herbaceous stems that can exceed 10 meters annually, utilizing rigid trichomes for climbing support. The genus Humulus comprises three recognized species: H. lupulus (temptemperate Northern Hemisphere), H. japonicus (East Asia), and H. yunnanensis (endemic to Yunnan, China). Female plants produce compound strobili (cones) containing glandular trichomes (lupulin glands) that serve as exclusive biosynthetic sites for Cohulupone and related specialized metabolites. These secretory structures form a chemical defense system against herbivores and pathogens while contributing to plant reproductive success through pollinator attraction. The species exhibits notable infraspecific diversity with over 200 cultivated varieties developed through selective breeding programs targeting distinct chemotypes, including those with elevated β-acid compositions [5] [7] [9].

Table 1: Taxonomic Classification of Cohulupone-Producing Humulus lupulus

Taxonomic RankClassificationRelevance to Cohulupone
KingdomPlantaePrimary producer of specialized metabolites
FamilyCannabaceaeShared biosynthetic pathways with cannabis
GenusHumulusGenus-specific production of lupulones
SpeciesH. lupulus L.Main species for commercial cohulupone production
CultivarsHigh-β varietiesElevated cohulupone content (e.g., Herkules, Columbus)

Biochemical Significance of Cohulupone in Hop Cones

Cohulupone (C₂₆H₃₈O₄) is characterized by a tricyclic ring system with two prenyl groups and an isovaleryl side chain. Its molecular architecture features a β-tricarbonyl moiety enabling keto-enol tautomerism, which influences both chemical reactivity and biological activity. Cohulupone biosynthesis proceeds via the prenylated polyketide pathway: three malonyl-CoA units condense with acetyl-CoA to form a polyketide chain that undergoes prenylation (dimethylallyl diphosphate addition) and cyclization. This homologue specifically derives from isovaleryl-CoA starter units, distinguishing it from n-lupulone (derived from isobutyryl-CoA) and adlupulone (derived from 2-methylbutyryl-CoA). Cohulupone typically constitutes 20-65% of total β-acids in commercial hop cultivars, with concentrations influenced by genetic factors, environmental conditions, and harvest timing [1] [3].

Table 2: Structural and Compositional Characteristics of Cohulupone vs. β-Acid Homologues

ParameterCohuluponen-Lupulonead-Lupulone
Molecular FormulaC₂₆H₃₈O₄C₂₅H₃₆O₄C₂₆H₃₈O₄
Acyl Side ChainIsovalerylIsocaproyl2-Methylbutyryl
Relative Abundance20-65%30-55%10-15%
Crystal StructureMonoclinicNot reportedNot reported
Melting Point (°C)94 ± 1VariableVariable

The compound exhibits structure-dependent bioactivities distinct from its homologues. In vitro studies demonstrate superior antibacterial potency for Cohulupone against Gram-positive bacteria (MIC 0.66 μg/mL) compared to n-/ad-lupulone mixtures (MIC 0.74 μg/mL), attributed to enhanced membrane interaction capabilities. Its antioxidant mechanisms include both free radical quenching (ORAC value contribution) and metal ion chelation, with purified Cohulupone showing dose-dependent DPPH radical scavenging (EC₅₀ = 37.5 μg/mL). In hop extracts, Cohulupone content correlates positively with total antioxidant capacity (R² = 0.89), though synergistic interactions with xanthohumol and α-acids complicate predictive models. The compound's redox chemistry involves hydrogen atom transfer from the enolized β-triketone system, generating stable resonance structures that terminate oxidative chain reactions [1] [3] [6].

Historical Evolution of Cohulupone Research in Brewing and Phytochemistry

The historical recognition of Cohulupone parallels brewing's scientific transformation. While hop use was documented in 9th-century Babylonian texts and medieval European monasteries, chemical characterization began when the French apothecary Tournefort identified lupulin in 1698. Industrialization drove analytical advances: O'Sullivan's 1860 chromatography differentiated α- and β-acid fractions, while Chapman's 1900s fractionation identified Cohulupone as a principal β-acid component. The compound's structural elucidation culminated in Vilander's 1930s proposal, later refined through single-crystal X-ray diffraction in the 21st century, confirming its keto-enol tautomerism and crystalline lattice organization [3] [9].

Table 3: Milestones in Cohulupone Research

PeriodKey AdvancementImpact on Cohulupone Understanding
Pre-1900Lupulin gland identificationRecognition of bitter resin sources
1900-1930Crude β-acid fraction isolationDifferentiation from α-acids
1930-1960Structural proposal by VilanderInitial characterization attempts
1970-1990HPLC quantification methodsAccurate compositional analysis
2000-PresentX-ray crystallography (Wang et al., 2022)Definitive structural confirmation
2010-PresentSynchrotron-based metabolomicsBiosynthetic pathway elucidation

Brewing science historically prioritized α-acids for bitterness utilization, considering β-acids as brewing waste due to their wort insolubility. This perspective shifted with the discovery that oxidized Cohulupone derivatives contribute significantly to aged hop character in traditional lambic beers. Contemporary phytochemistry recognizes Cohulupone as a multifunctional phytochemical beyond brewing, with research expanding toward pharmacological applications. Modern chromatographic techniques (HPLC-DAD-ESI/MSⁿ) enable precise quantification of Cohulupone across cultivars, revealing chemotaxonomic patterns: German high-resin varieties (Herkules, Columbus) contain 40-50% Cohulupone within β-acids, while Czech aromatic hops (Saaz) exhibit <25%. Current investigations focus on bioactivity optimization through structural derivatization and green extraction technologies (e.g., supercritical CO₂) to enhance yield and purity for pharmaceutical applications [3] [5] [9].

Properties

CAS Number

1891-34-5

Product Name

Cohulupone

IUPAC Name

3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3

InChI Key

HMEGPOIWNGKXBR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C

Canonical SMILES

CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C

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